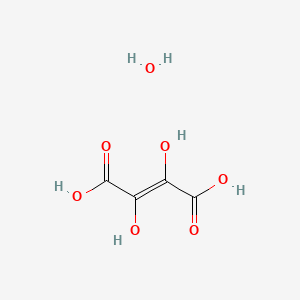

Dihydroxyfumaric acid hydrate

Description

BenchChem offers high-quality Dihydroxyfumaric acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroxyfumaric acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYHTXQJGPQZGN-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036030 | |

| Record name | Dihydroxyfumaric acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199926-38-0 | |

| Record name | Dihydroxyfumaric acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Dihydroxyfumaric Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyfumaric acid, a dicarboxylic acid with a rich history in organic chemistry, continues to be a molecule of interest due to its diverse reactivity and potential applications in various fields, including as a precursor in the synthesis of more complex molecules. This technical guide provides an in-depth overview of the primary synthesis methods for its hydrate (B1144303) form, focusing on detailed experimental protocols and quantitative data to aid researchers in its preparation.

Introduction

Dihydroxyfumaric acid ((E)-2,3-dihydroxybut-2-enedioic acid) is known to exist in equilibrium with its tautomeric keto form. The hydrate is a common stable form of this compound. Historically, its synthesis dates back to the work of Fenton, who first prepared it through the oxidation of tartaric acid. This guide will delve into the established chemical synthesis routes, providing practical details for laboratory preparation.

Synthesis Methods

The most prominent method for the synthesis of dihydroxyfumaric acid hydrate is the oxidation of tartaric acid. While enzymatic methods exist, chemical oxidation, particularly using Fenton's reagent, is a widely cited approach.

Oxidation of Tartaric Acid using Fenton's Reagent

This classical method, first reported by H.J.H. Fenton in 1894, involves the oxidation of tartaric acid using a mixture of hydrogen peroxide and a ferrous salt, collectively known as Fenton's reagent.[1][2] The reaction proceeds via the generation of hydroxyl radicals, which oxidize the secondary alcohol groups of tartaric acid.

Reaction Scheme:

Figure 1: General reaction scheme for the oxidation of tartaric acid to dihydroxyfumaric acid using Fenton's reagent.

Experimental Protocol:

Materials:

-

D-Tartaric acid

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30% w/w solution)

-

Distilled water

-

Ethanol

-

Sulfuric acid (optional, for pH adjustment)

Procedure:

-

Dissolution of Reactants: Dissolve a specific molar amount of D-tartaric acid in a volume of distilled water in a reaction vessel equipped with a magnetic stirrer and a cooling bath.

-

Addition of Catalyst: Add a catalytic amount of ferrous sulfate heptahydrate to the tartaric acid solution and stir until it is completely dissolved. The pH of the solution can be adjusted to the acidic range (typically pH 2.5-4.5) with dilute sulfuric acid if necessary, as this is the optimal pH range for the Fenton reaction.[3]

-

Controlled Addition of Oxidant: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the mixture while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction. The rate of addition should be carefully controlled to prevent excessive foaming and a rapid increase in temperature.

-

Reaction: After the addition of hydrogen peroxide is complete, allow the reaction mixture to stir at a controlled temperature for a specific duration. The reaction progress can be monitored by techniques such as TLC or HPLC.

-

Work-up and Isolation:

-

After the reaction is complete, the product needs to be isolated from the reaction mixture. One potential method involves the precipitation of the product by adding a suitable organic solvent, such as ethanol.

-

Alternatively, the solution can be concentrated under reduced pressure to induce crystallization.

-

-

Purification: The crude dihydroxyfumaric acid hydrate can be purified by recrystallization. Dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly will yield purified crystals. The crystals can then be collected by filtration, washed with a small amount of cold water, and dried.

Quantitative Data:

Due to the lack of a standardized modern protocol, quantitative data such as yield, exact molar ratios, and reaction times are not consistently reported. The original work by Fenton and subsequent kinetic studies focused more on the chemical transformation rather than optimizing for high-yield synthesis.[2][4] Researchers will need to perform optimization studies to determine the ideal conditions for their specific needs.

| Parameter | Reported Range/Value | Source |

| Starting Material | D-Tartaric Acid | [1][2] |

| Oxidizing Agent | Hydrogen Peroxide | [1][2] |

| Catalyst | Ferrous Sulfate (FeSO₄) | [1][2] |

| pH | 2.5 - 4.5 | [3] |

| Temperature | Low (e.g., 0-10 °C) | General Fenton |

| Purification Method | Recrystallization from water | General |

Table 1: Summary of Reaction Parameters for the Synthesis of Dihydroxyfumaric Acid Hydrate via Fenton's Reagent.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of dihydroxyfumaric acid hydrate.

Figure 2: Logical workflow for the synthesis and purification of dihydroxyfumaric acid hydrate.

Conclusion

The synthesis of dihydroxyfumaric acid hydrate from tartaric acid using Fenton's reagent is a historically significant and chemically straightforward method. While this guide provides a foundational protocol and workflow, it is crucial for researchers to undertake optimization studies to achieve desired yields and purity. The provided information serves as a robust starting point for the laboratory-scale preparation of this valuable chemical intermediate. Further research into modern, high-yield, and scalable synthesis protocols is warranted.

References

Unveiling Dihydroxyfumaric Acid: A Journey Through its Discovery and Scientific History

For Immediate Release

[City, State] – December 5, 2025 – A comprehensive technical guide released today offers an in-depth exploration of the discovery, history, and chemical properties of dihydroxyfumaric acid, a molecule of significant interest in both historical and contemporary chemical and biological research. This whitepaper provides researchers, scientists, and drug development professionals with a detailed account of the key milestones in the understanding of this dicarboxylic acid, from its initial synthesis to its role in metabolic pathways.

A Serendipitous Discovery and the Unraveling of its True Identity

The story of dihydroxyfumaric acid begins in 1894 with the work of British chemist Henry John Horstman Fenton. In his seminal paper, "Oxidation of Tartaric Acid in Presence of Iron," Fenton described the production of a new acid through the oxidation of tartaric acid with hydrogen peroxide in the presence of ferrous ions (Fe(II))[1][2][3][4]. This reaction, now famously known as the "Fenton reaction," yielded what he initially, and incorrectly, identified as dihydroxymaleic acid, the cis-isomer of the molecule.

For decades, the scientific community operated under this assumption. It was not until 1953 that E. F. Hartree conclusively demonstrated that the crystalline form of the acid, as well as its form in solution, is in fact the trans-isomer, dihydroxyfumaric acid. This pivotal discovery corrected a long-standing misconception in the chemical literature.

A Molecule of Biological Significance

The importance of dihydroxyfumaric acid extends beyond the realm of synthetic chemistry. Early indications of its biological relevance emerged in 1915 when Neuberg observed its fermentation by yeast. Subsequent research throughout the 20th century further illuminated its role in the intricate web of life.

In the 1930s and 1940s, researchers including Banga, Szent-Györgyi, and Theorell identified enzymes in both plants and animals that oxidize dihydroxyfumaric acid, hinting at its participation in metabolic processes[5]. It is now understood that dihydroxyfumaric acid is linked to the glyoxylate (B1226380) and dicarboxylate metabolic cycles, playing a role in the broader network of di- and tricarboxylic acid pathways[5].

Quantitative Data and Spectroscopic Profile

A thorough understanding of a molecule's properties is crucial for its application in research and development. The following tables summarize key quantitative data for dihydroxyfumaric acid.

| Property | Value | Reference |

| Physical Properties | ||

| Melting Point | 156 °C (decomposes) | |

| Acid Dissociation Constants | ||

| pKa1 | 1.14 | |

| pKa2 | 2.86 | |

| Solubility | ||

| Methanol | Soluble |

Spectroscopic Data Summary

| Spectroscopy Type | Key Observations |

| Mass Spectrometry | The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of dihydroxyfumaric acid exhibits characteristic fragmentation patterns, including the loss of methyl groups ([M-15]+) and subsequent loss of carbon monoxide and carbon dioxide. A prominent rearrangement fragmentation is often observed.[6] |

| Infrared (IR) Spectroscopy | The FTIR spectrum of dihydroxyfumaric acid is expected to show a broad absorption band in the region of 3200-3550 cm⁻¹ due to O-H stretching of the hydroxyl and carboxylic acid groups. A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. The C=C stretching vibration is expected in the 1680-1640 cm⁻¹ region.[7][8][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent and concentration. The vinyl proton signal is also influenced by the electronic environment. ¹³C NMR: The spectrum would show signals for the carboxylic carbons, the sp² carbons of the double bond, and potentially signals corresponding to the hydrated form in aqueous solution. |

Experimental Protocols: A Glimpse into Historical Methods

To provide a deeper understanding of the foundational research, this guide outlines the experimental protocols as described in the original publications.

Fenton's Synthesis of Dihydroxyfumaric Acid (1894)

This protocol is a recreation based on available descriptions of Fenton's work, as the full historical text can be challenging to access. It is intended for informational purposes to illustrate the historical methodology.

Objective: To synthesize dihydroxyfumaric acid by the oxidation of tartaric acid.

Materials:

-

Tartaric acid

-

Ferrous sulfate (B86663) (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

A solution of tartaric acid was prepared in water.

-

A small quantity of ferrous sulfate solution was added to the tartaric acid solution.

-

Hydrogen peroxide was then gradually added to the mixture. The reaction is characterized by the evolution of heat.

-

After the reaction subsided, the solution was made alkaline with sodium hydroxide, which, according to Fenton's observations, produced a violet color.

-

The product was then isolated from the solution. This likely involved neutralization and crystallization, possibly with the aid of a solvent like ethanol in which the product is less soluble.

Observed Results: Fenton reported the formation of a new dibasic acid, which he characterized and named dihydroxymaleic acid.

Hartree's Determination of the trans-Configuration (1953)

This protocol is a conceptual summary of the types of experiments Hartree would have conducted to differentiate between the cis (maleic) and trans (fumaric) isomers.

Objective: To determine the stereochemistry of the dihydroxy-dicarboxylic acid produced by Fenton's method.

Methodology: Hartree's work would have likely involved a combination of chemical and physical methods available at the time.

-

Esterification and Analysis: The di-acid would be esterified to its dimethyl or diethyl ester. The physical properties of these esters, such as melting point and spectroscopic characteristics (if available), would be compared to known values for diethyl dihydroxymaleate and diethyl dihydroxyfumarate.

-

Chemical Reactivity Studies: The reactivity of the acid and its esters would be examined. For instance, cis-isomers are often capable of forming cyclic anhydrides upon heating, a reaction that is not possible for the trans-isomer. The inability to form a cyclic anhydride (B1165640) would be strong evidence for the trans-configuration.

-

Spectroscopic Analysis (early forms): While advanced spectroscopic techniques were not as prevalent, early forms of infrared spectroscopy might have been used to compare the vibrational modes of the synthesized compound with those of known cis and trans isomers.

Conclusion: Through these types of experiments, Hartree was able to definitively assign the trans-configuration to the molecule, thus renaming it dihydroxyfumaric acid.

Metabolic Pathway and Logical Relationships

Dihydroxyfumaric acid is an intermediate in the metabolism of tartrate and is connected to the glyoxylate cycle. The following diagram illustrates a simplified workflow of its formation and subsequent enzymatic conversion.

Caption: Simplified metabolic pathway of dihydroxyfumaric acid.

Conclusion

From its accidental discovery in the 19th century to its recognized role in fundamental biological pathways, dihydroxyfumaric acid has had a rich and evolving history. This technical guide provides a consolidated resource for researchers, offering a historical perspective alongside key chemical data and methodologies. The continued study of this intriguing molecule holds promise for advancements in various scientific fields, including drug development and metabolic research.

References

- 1. Fenton chemistry at aqueous interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fenton, H.J.H. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]

- 3. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. escholarship.org [escholarship.org]

- 5. scispace.com [scispace.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. instanano.com [instanano.com]

- 9. ejournal.upi.edu [ejournal.upi.edu]

Spectroscopic Characterization of Dihydroxyfumaric Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dihydroxyfumaric acid hydrate (B1144303), a molecule of interest in various chemical and pharmaceutical research fields. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its structural features. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for dihydroxyfumaric acid. It is important to note that while data for the anhydrous form is more readily available, the characteristics of the hydrate are inferred based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for Dihydroxyfumaric Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 4.0 - 5.0 | Singlet (broad) | Hydroxyl protons (-OH) |

| ¹H | 10.0 - 13.0 | Singlet (broad) | Carboxylic acid protons (-COOH) |

| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbons (-COOH) |

| ¹³C | 140 - 150 | Singlet | Alkene carbons (C=C) |

Note: Predicted values are based on the general chemical environment of the functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of dihydroxyfumaric acid (anhydrous) has been reported. For the hydrate, the presence of water molecules will introduce characteristic O-H stretching and H-O-H bending vibrations.

Table 2: IR Spectroscopic Data for Dihydroxyfumaric Acid

| Functional Group | Anhydrous Wavenumber (cm⁻¹) | Expected Hydrate Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | Stretching |

| O-H (Water of Hydration) | - | 3200-3600 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1680-1720 | 1680-1720 | Stretching |

| C=C (Alkene) | 1620-1680 | 1620-1680 | Stretching |

| C-O | 1210-1320 | 1210-1320 | Stretching |

| O-H (Alcohol) | 3200-3600 (broad) | Overlapped with water | Stretching |

| H-O-H (Water of Hydration) | - | ~1630 | Bending |

Data for the anhydrous form is based on publicly available spectra. Expected values for the hydrate are based on typical vibrational frequencies of water in crystalline solids.

Mass Spectrometry (MS)

Mass spectrometry data for dihydroxyfumaric acid is available, and the fragmentation pattern for the hydrate is expected to be similar, with an initial loss of water being a likely fragmentation step. The data presented below is for the anhydrous form.[1]

Table 3: Mass Spectrometry Data for Dihydroxyfumaric Acid

| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| GC-MS | 148 (M⁺) | 130, 102, 84, 73, 55 |

| MS-MS | 146.9935 ([M-H]⁻) | 103.1, 103.9, 59.3 |

Note: The molecular weight of dihydroxyfumaric acid is 148.07 g/mol , and the monoisotopic mass is 148.0008 Da. The hydrate will have a higher molecular weight corresponding to the number of water molecules.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of an organic acid like dihydroxyfumaric acid hydrate is as follows:

-

Sample Preparation: Dissolve 5-10 mg of dihydroxyfumaric acid hydrate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 scans or more).

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of a solid crystalline hydrate can be performed using the following protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dihydroxyfumaric acid hydrate with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A general procedure for the analysis of a small organic acid by mass spectrometry is as follows:

-

Sample Preparation:

-

For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.

-

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI for GC-MS) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI-MS, this is typically done via direct infusion or through a liquid chromatograph. For GC-MS, the sample is injected into the gas chromatograph.

-

Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).

-

For tandem mass spectrometry (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation to obtain a fragmentation spectrum.

-

-

Data Processing: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the observed data and the chemical structure.

Caption: General experimental workflow for the spectroscopic analysis of dihydroxyfumaric acid hydrate.

Caption: Logical relationship between spectroscopic data and the elucidation of molecular structure.

References

An In-depth Technical Guide to the Solubility and Stability of Dihydroxyfumaric Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyfumaric acid (DHF), an endogenous metabolite, and its hydrate (B1144303) form are compounds of significant interest in various scientific fields, including drug development, due to their antioxidant and redox-active properties. A thorough understanding of the physicochemical properties of Dihydroxyfumaric acid hydrate, particularly its solubility and stability, is crucial for its application in research and pharmaceutical formulations. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Dihydroxyfumaric acid hydrate, detailed experimental protocols, and visual representations of its chemical behavior.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Dihydroxyfumaric acid hydrate exhibits variable solubility in different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Dihydroxyfumaric acid hydrate in various solvents.

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 2.96 g/L[1] | 12 | Experimental[1] |

| Dimethyl Sulfoxide (DMSO) | 33 mg/mL[2] | Not Specified | Experimental[2] |

| Ethanol (B145695) | 33 mg/mL[2] | Not Specified | Experimental[2] |

| Chloroform | Soluble[3] | Not Specified | Not Specified |

| Dichloromethane | Soluble[3] | Not Specified | Not Specified |

| Ethyl Acetate | Soluble[3] | Not Specified | Not Specified |

| Acetone | Soluble[3] | Not Specified | Not Specified |

Note: The solubility in ethanol is reported to be the same as in DMSO by one source, suggesting it is highly soluble. However, another source indicates that for the related fumaric acid, solubility in ethanol is significantly lower than in water, suggesting that further experimental verification for Dihydroxyfumaric acid hydrate is warranted.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of Dihydroxyfumaric acid hydrate in a given solvent.

Materials:

-

Dihydroxyfumaric acid hydrate

-

Solvent of interest (e.g., water, ethanol, buffer of specific pH)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Dihydroxyfumaric acid hydrate to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.

-

Equilibration: Place the container in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilution: If necessary, dilute the clear filtrate with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Dihydroxyfumaric acid hydrate in the diluted filtrate using a validated HPLC method.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate.

Stability Profile

The stability of Dihydroxyfumaric acid hydrate is influenced by various factors, including temperature, pH, light, and the presence of oxidizing agents.

General Stability and Storage

-

Solid State: Dihydroxyfumaric acid hydrate powder is generally stable when stored at -20°C for up to 3 years.

-

In Solution: Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month.

-

Incompatibilities: It is incompatible with strong oxidizing agents[4].

Degradation Pathways

Dihydroxyfumaric acid is susceptible to oxidation. The primary oxidation product is diketosuccinic acid [3][5]. This oxidation can be catalyzed by enzymes such as peroxidase[4][5] and dihydroxyfumaric acid oxidase, or by chemical oxidants like hexacyanoferrate (III)[3].

The stability of Dihydroxyfumaric acid is pH-dependent. Different reaction pathways are observed in basic and acidic conditions.

-

Alkaline Conditions: In the presence of a base such as hydroxide (B78521), dihydroxyfumarate can act as a nucleophile. For instance, in reactions with aromatic aldehydes, it undergoes an aldol (B89426) addition followed by deoxalation[3].

-

Acidic Conditions: The kinetics of oxidation by hexacyanoferrate (III) have been studied in a wide HCl acidity range, indicating that the reaction mechanism is influenced by pH[3].

Further research is needed to fully characterize the degradation products under various acidic and alkaline conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of Dihydroxyfumaric acid hydrate under various stress conditions.

Materials:

-

Dihydroxyfumaric acid hydrate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Dihydroxyfumaric acid hydrate in a suitable solvent (e.g., a mixture of water and an organic solvent if necessary).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid powder and the stock solution to dry heat in an oven (e.g., 70 °C).

-

Photodegradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining Dihydroxyfumaric acid hydrate and detect any degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in their structural elucidation.

Signaling Pathways and Mechanisms of Action

Dihydroxyfumaric acid's biological activity is primarily attributed to its antioxidant properties, where it can act as a scavenger of reactive oxygen species (ROS).

Antioxidant Mechanism

The enediol moiety in Dihydroxyfumaric acid is structurally similar to that of ascorbic acid (Vitamin C) and is responsible for its reducing properties. It can donate electrons to neutralize free radicals, thereby mitigating oxidative stress.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of Dihydroxyfumaric acid hydrate. While some quantitative data is available, further comprehensive studies are required to establish a complete solubility profile across a range of temperatures and pH values. The primary degradation pathway through oxidation to diketosuccinic acid is well-documented; however, a detailed characterization of degradation products under other stress conditions is still needed. The provided experimental protocols offer a starting point for researchers to conduct their own investigations into the physicochemical properties of this promising compound. The insights into its antioxidant mechanism underscore its potential in therapeutic applications, warranting further exploration in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dihydroxyfumaric acid hydrate CAS number and molecular weight

Dihydroxyfumaric acid hydrate (B1144303) is a chemical compound with relevance in various research applications. This guide provides an in-depth look at its core technical data, including its CAS number and molecular weight, and outlines the framework for understanding its experimental applications.

Core Chemical Data

The identity and basic physicochemical properties of dihydroxyfumaric acid and its hydrated forms are fundamental for its application in research and development. The compound can exist in anhydrous and hydrated states, which is reflected in its different CAS numbers and molecular weights.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula | Notes |

| Dihydroxyfumaric Acid Hydrate | 199926-38-0[1] | 166.09[2] | C4H6O7[3] | The degree of hydration is not always specified. |

| Dihydroxyfumaric Acid (Anhydrous basis) | 199926-38-0 | 148.07[1] | C4H4O6[1] | This is the molecular weight of the non-hydrated compound. |

| Dihydroxyfumaric Acid Dihydrate | 20688-70-4[4][5] | 184.10[5] | C4H4O6 ⋅ 2H2O[5] | Specifically the dihydrate form of the acid. |

Experimental Protocols and Signaling Pathways

A comprehensive literature search did not yield specific, detailed experimental protocols or established signaling pathways directly involving dihydroxyfumaric acid hydrate for inclusion in this guide. This suggests that while the compound is available for research purposes, its biological activities and mechanisms of action may not be extensively documented in publicly accessible resources.

Researchers interested in utilizing this compound would need to develop their own experimental protocols based on the specific research question. This would typically involve:

-

Solubility and Stability Testing: Determining appropriate solvents and storage conditions to maintain the compound's integrity.

-

In Vitro Assays: Initial screening for biological activity using cell-based or biochemical assays.

-

Mechanism of Action Studies: If activity is observed, further experiments to elucidate the molecular targets and signaling pathways involved.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for investigating the biological properties of a research compound like dihydroxyfumaric acid hydrate.

References

An In-depth Technical Guide on Tautomerism in Dihydroxyfumaric Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyfumaric acid (DHF), a dicarboxylic acid with significant roles in biological systems and potential applications in various industries, exhibits a fascinating and complex tautomeric equilibrium in solution. This guide provides a comprehensive technical overview of the tautomerism of DHF, consolidating findings from computational and experimental studies. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by presenting a detailed understanding of the tautomeric forms of DHF, their relative stabilities, and the equilibrium between them. This document includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the tautomeric relationships to facilitate a deeper comprehension of this phenomenon.

Introduction to Tautomerism

Tautomerism is a form of constitutional isomerism where a single chemical compound exists in two or more interconvertible structures that differ in the relative position of at least one atom, typically a hydrogen atom, and the location of a double bond. These different forms, known as tautomers, are in a state of dynamic equilibrium. The most common type of tautomerism is keto-enol tautomerism, which involves the migration of a proton and the shifting of a double bond.

The position of the tautomeric equilibrium is influenced by several factors, including the structure of the molecule, solvent polarity, temperature, and pH. Understanding the tautomeric behavior of a molecule is crucial in various scientific disciplines, particularly in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic pathways.

Tautomeric Forms of Dihydroxyfumaric Acid

Dihydroxyfumaric acid, with the chemical formula C₄H₄O₆, can exist in multiple tautomeric forms, primarily as enol and keto structures. Computational studies, particularly those employing Density Functional Theory (DFT), have identified a significant number of possible isomers, including various enediol and keto forms.[1][2]

The primary equilibrium of interest is between the more stable enol form and the keto form. The enol form is stabilized by the formation of a double internal hydrogen bond, which is not possible in the keto form.[3] In aqueous solutions, it has been suggested that approximately 80% of dihydroxyfumaric acid exists in the enol form, with the remaining 20% as the keto form.[4]

Enol Tautomer

The enol form of dihydroxyfumaric acid, (2E)-2,3-dihydroxybut-2-enedioic acid, is characterized by a carbon-carbon double bond with hydroxyl groups attached to each of the double-bonded carbons. DFT studies have identified several stable enediol structures, with their relative abundance depending on the medium (gas phase vs. aqueous solution).[5]

Keto Tautomer

The keto form of dihydroxyfumaric acid is an α-keto acid, specifically 2-oxo-3-hydroxybutanedioic acid. This tautomer contains a ketone functional group adjacent to a carboxylic acid group. Computational studies have also identified numerous keto isomers of DHF.[1][2]

Tautomeric Equilibrium and Thermodynamics

The interconversion between the enol and keto tautomers of dihydroxyfumaric acid is a dynamic equilibrium process. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the tautomers.

Computational Studies

DFT calculations have provided valuable insights into the energetics of DHF tautomerism. These studies have calculated the relative energies, activation energies, and Gibbs free energies for the interconversion between various enediol and keto forms in both the gas phase and in aqueous solution.[1][2][3][5]

Key findings from computational studies include:

-

The identification of numerous stable enediol and keto isomers.[1][2]

-

The enol forms are generally more stable than the keto forms.[3]

-

The interconversion between enediol and keto forms can proceed through proton transfer or internal rotation, with proton transfer having a significantly higher activation energy.[1][2][5]

-

The presence of water as a solvent lowers the activation energy for tautomerization compared to the gas phase.[1][2][5]

Experimental Studies

Experimental investigation of the keto-enol equilibrium of dihydroxyfumaric acid has been performed using cyclic voltammetry.[3] This technique allows for the estimation of the thermodynamic constant (Kk) for the equilibrium between the enol and keto forms at different pH values and temperatures.[3] The thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium have also been determined in a 0.5M H₂SO₄ solution.[3]

Experimental findings confirm that the enol form of DHF is the more stable tautomer.[3] The proportion of the keto form decreases with increasing pH, and in the neutral region (pH 6-8), the equilibrium is almost entirely shifted towards the enol form.[3]

Quantitative Data

The following tables summarize the quantitative data obtained from computational and experimental studies on the tautomerism of dihydroxyfumaric acid.

Table 1: Thermodynamic Parameters for the Enol-DHF rightleftharpoons Keto-DHF Equilibrium in 0.5M H₂SO₄ (from Cyclic Voltammetry) [3]

| Thermodynamic Parameter | Value |

| ΔG (kJ mol⁻¹) | Value not explicitly stated in abstract |

| ΔH (kJ mol⁻¹) | Value not explicitly stated in abstract |

| ΔS (J mol⁻¹ K⁻¹) | Value not explicitly stated in abstract |

| Kk (at various pH and temperatures) | Estimated |

Table 2: Calculated Activation Energies for DHF Tautomerization (DFT Studies) [1][2][5]

| Process | Medium | Activation Energy (Ea) Range (kJ mol⁻¹) |

| Enediol <-> Keto (Proton Transfer) | Gas Phase | ~135 - 160 |

| Enediol <-> Keto (Internal Rotation) | Gas Phase | ~0.15 - 75 |

| Keto-Enol Interconversion | Gas Phase | ~230 - 310 |

| Keto-Enol Interconversion | Water | 50 - 80 lower than gas phase |

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of tautomerism in dihydroxyfumaric acid solutions. The following sections outline methodologies for key experimental techniques.

Sample Preparation and Purification

-

Purification: Dihydroxyfumaric acid can be purified by multiple recrystallizations from absolute ethanol (B145695) until consistent electrochemical behavior is observed.[3]

-

Solution Preparation: For spectroscopic and electrochemical analysis, prepare stock solutions of purified dihydroxyfumaric acid in the desired solvent (e.g., ultrapure water, buffer solutions of specific pH, or organic solvents). The concentration should be chosen based on the sensitivity of the analytical technique. For quantitative analysis, the concentration must be known accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria as it can distinguish between the different tautomers based on their unique chemical shifts.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Sample Preparation: Dissolve a precisely weighed amount of dihydroxyfumaric acid in a deuterated solvent (e.g., D₂O, acetone-d₆, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

¹H NMR: Acquire ¹H NMR spectra to identify and quantify the signals corresponding to the enol and keto tautomers. The ratio of the tautomers can be determined by integrating the characteristic proton signals for each form.

-

¹³C NMR: Acquire ¹³C NMR spectra, including DEPT-135, to provide further structural confirmation of the tautomers. The distinct chemical shifts of the carbonyl and olefinic carbons are particularly informative.

-

Data Analysis: Process the NMR data using appropriate software. Assign all peaks to their respective tautomers. Calculate the equilibrium constant (K_t) from the ratio of the integrated peak areas of the enol and keto forms.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing the distinct absorption bands of the keto and enol forms.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of dihydroxyfumaric acid in a UV-transparent solvent (e.g., water, ethanol, or buffer solutions). The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). The enol form typically exhibits a π → π* transition at a longer wavelength compared to the n → π* transition of the keto form.

-

Data Analysis: Identify the absorption maxima (λ_max) for the enol and keto tautomers. The relative concentrations of the two forms can be determined by deconvolution of the overlapping spectral bands or by using the Beer-Lambert law if the molar absorptivities of the individual tautomers are known. The equilibrium constant can be calculated from the ratio of the concentrations.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that can be used to study the redox behavior of the different tautomers and to determine the thermodynamics of the equilibrium.

-

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode). A hanging mercury drop electrode (HMDE) has been used as the working electrode.[3]

-

Sample Preparation: Prepare a solution of dihydroxyfumaric acid in a suitable buffer solution (e.g., acidic or neutral buffers) containing a supporting electrolyte (e.g., KCl). Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) before the measurement.

-

Measurement: Record the cyclic voltammograms by scanning the potential between defined limits at a specific scan rate. The enol form of DHF can be electrochemically oxidized.[3]

-

Data Analysis: Analyze the resulting voltammograms to determine the peak potentials and currents. The data can be used to study the kinetics of the tautomerization and to calculate the thermodynamic equilibrium constant and other thermodynamic parameters (ΔG, ΔH, ΔS).[3]

Visualizations

Tautomeric Equilibrium of Dihydroxyfumaric Acid

Caption: Keto-enol tautomeric equilibrium of dihydroxyfumaric acid.

Experimental Workflow for Studying Tautomerism

Caption: Generalized workflow for the experimental study of DHF tautomerism.

Conclusion

The tautomerism of dihydroxyfumaric acid in solution is a complex phenomenon characterized by a dynamic equilibrium between multiple enol and keto forms. Both computational and experimental studies have established that the enol tautomer is the more stable species, with the equilibrium being sensitive to environmental factors such as pH. A thorough understanding of this tautomeric behavior is essential for predicting the properties and reactivity of dihydroxyfumaric acid in various applications, from biological systems to industrial processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate and harness the unique chemical characteristics of dihydroxyfumaric acid and its tautomers.

References

Unveiling the Geometry of a Key Metabolite: A Technical Guide to the Crystal Structure of Dihydroxyfumaric Acid Hydrate

For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of biologically relevant molecules is paramount. Dihydroxyfumaric acid, an endogenous metabolite, plays a role in various biochemical pathways. This technical guide provides a detailed analysis of the crystal structure of its hydrated form, dihydroxyfumaric acid dihydrate (C₄H₄O₆·2H₂O), offering insights into its molecular conformation and intermolecular interactions.

This document summarizes the crystallographic data, outlines the experimental procedures used for its structure determination, and presents key structural features in a clear, accessible format.

Crystallographic Data Summary

The crystal structure of dihydroxyfumaric acid dihydrate was determined by M. P. Gupta and N. P. Gupta, revealing a monoclinic system.[1] The key crystallographic parameters are summarized in the table below, providing a quantitative foundation for understanding the crystal packing and molecular arrangement.

| Parameter | Value |

| Molecular Formula | C₄H₄O₆·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.40 |

| b (Å) | 13.03 |

| c (Å) | 5.34 |

| β (°) | 126.5 |

| Z | 2 |

| Observed Density (g.cm⁻³) | 1.715 |

| Calculated Density (g.cm⁻³) | 1.708 |

Experimental Protocols

The determination of the crystal structure of dihydroxyfumaric acid dihydrate involves a series of precise experimental steps, from crystal growth to data analysis.[1]

Crystal Growth

Single crystals of dihydroxyfumaric acid dihydrate were grown from a solution of glass-distilled water and dry acetone.[1] The solution was left overnight in a refrigerator to facilitate slow crystallization, resulting in the formation of thin, diamond-shaped, colorless plates with the (010) face being prominent.[1]

X-ray Diffraction Data Collection

The crystallographic data was collected using normal beam Weissenberg photography with unfiltered copper radiation.[1] A multiple-film technique was employed to capture a wide range of reflection intensities.[1] To ensure a comprehensive dataset, exposures were taken for varying lengths of time.[1] Reflections were observed up to a sin θ limit of 0.973.[1]

Structure Determination and Refinement

The atomic positions were determined from the[2],, and[1] projections of the electron density map.[1] The final refinement of the atomic coordinates was carried out using the method of least squares on the X-ray diffraction data.[1]

Structural Insights

The crystal structure analysis reveals that the dihydroxyfumaric acid molecules are nearly planar and are arranged in sheets.[1] These sheets are separated by a distance of 1.60 Å.[1] The cohesion between the sheets is mediated by the water molecules, which form hydrogen bonds with the carboxylic acid groups of the dihydroxyfumaric acid molecules.[1] The O-H···O hydrogen bond distances were found to be 2.56 Å and 2.85 Å.[1] The bond lengths and angles within the dihydroxyfumaric acid molecule are reported to be in good agreement with generally accepted values.[1]

Visualizing the Workflow and Molecular Interactions

To better illustrate the experimental and logical flow of the crystal structure analysis, the following diagrams are provided.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Dihydroxyfumaric Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In the pharmaceutical industry, TGA is an essential tool for characterizing the thermal stability, composition, and purity of active pharmaceutical ingredients (APIs) and excipients. For a hydrated compound like dihydroxyfumaric acid hydrate (B1144303), TGA is particularly crucial for determining the water content, the temperature of dehydration, and the subsequent decomposition profile of the anhydrous compound.

Predicted Thermogravimetric Profile of Dihydroxyfumaric Acid Hydrate

Based on the thermal behavior of structurally similar compounds, such as tartaric acid, the TGA curve of dihydroxyfumaric acid hydrate is anticipated to exhibit a multi-step decomposition process. The initial mass loss is expected to correspond to the removal of water of hydration, followed by the decomposition of the dihydroxyfumaric acid molecule at higher temperatures.

Table 1: Predicted Thermal Events for Dihydroxyfumaric Acid Hydrate

| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Thermal Event |

| 50 - 120 | Variable (dependent on hydrate form) | Dehydration (Loss of water molecules) |

| 150 - 250 | Significant | Initial decomposition of the anhydrous dihydroxyfumaric acid |

| > 250 | Continued | Further decomposition and carbonization |

Detailed Experimental Protocol for TGA of Dihydroxyfumaric Acid Hydrate

The following protocol provides a detailed methodology for conducting the thermogravimetric analysis of dihydroxyfumaric acid hydrate.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature and mass measurements and have a controlled gas environment.

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of the dihydroxyfumaric acid hydrate sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

3.3. TGA Instrument Parameters

The following table outlines the recommended instrument parameters for the analysis.

Table 2: Recommended TGA Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Temperature Program | ||

| - Initial Temperature | 25 °C (Room Temperature) | To establish a stable baseline. |

| - Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |

| - Final Temperature | 600 °C | To ensure complete decomposition of the organic molecule. |

| Atmosphere | ||

| - Purge Gas | Nitrogen (Inert) | To prevent oxidative decomposition and isolate the thermal decomposition events. |

| - Gas Flow Rate | 20-50 mL/min | To maintain an inert environment and remove gaseous decomposition products. |

| Data Collection | ||

| - Mass and Temperature | Continuous | To generate the thermogravimetric curve. |

3.4. Post-Analysis

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate, and the percentage mass loss at each step.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the thermogravimetric analysis of dihydroxyfumaric acid hydrate.

Caption: Experimental workflow for the TGA of dihydroxyfumaric acid hydrate.

Interpretation of TGA Data

The TGA data will provide critical insights into the properties of dihydroxyfumaric acid hydrate:

-

Water Content: The initial mass loss step can be used to quantitatively determine the number of water molecules per molecule of dihydroxyfumaric acid.

-

Thermal Stability: The onset temperature of the second decomposition step provides an indication of the thermal stability of the anhydrous compound.

-

Decomposition Pathway: The shape of the TGA and DTG curves can offer clues about the mechanism of decomposition, such as whether it is a simple one-step process or a more complex series of reactions.

Conclusion

While direct experimental TGA data for dihydroxyfumaric acid hydrate is not extensively documented, a robust analytical approach can be formulated based on established principles of thermogravimetric analysis and the known behavior of similar chemical structures. The detailed protocol and expected results presented in this guide provide a solid foundation for researchers and drug development professionals to characterize the thermal properties of this compound, contributing to a more complete understanding of its physicochemical profile.

Quantum Chemical Insights into Dihydroxyfumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyfumaric acid (DHF), a naturally occurring organic acid, has garnered significant attention for its role in biological systems and its potential as an antioxidant.[1][2] This technical guide delves into the quantum chemical calculations that have elucidated the structural, thermodynamic, and reactive properties of DHF, providing a foundational understanding for its application in various scientific and therapeutic contexts.

Theoretical Framework and Computational Methodology

The insights presented herein are primarily derived from quantum chemical calculations based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Computational Approach

The core of the computational studies on dihydroxyfumaric acid involves the application of DFT to determine the optimized geometries, energies, and chemical reactivity descriptors of its various isomers. A prevalent level of theory employed is the B3LYP functional combined with the 6–311++G(2df,2p) basis set.[3] Calculations have been performed in both the gas phase and in an aqueous medium to simulate biological conditions, often utilizing the Solvation Model based on Density (SMD).[4]

The general workflow for these computational experiments can be summarized as follows:

References

Methodological & Application

Dihydroxyfumaric Acid Hydrate: A Versatile Reagent in Organic Synthesis

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyfumaric acid (DHF) hydrate (B1144303) is emerging as a valuable and versatile C4-building block in modern organic synthesis. Its unique structural features, possessing both carboxylic acid and enediol functionalities, allow it to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of its derivatization. This application note provides a comprehensive overview of the synthetic utility of dihydroxyfumaric acid hydrate, with a focus on its application in the synthesis of valuable precursors for carbohydrates and potentially for heterocyclic compounds. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and drug development.

Dihydroxyfumaric Acid as a Nucleophilic Glycolate (B3277807) Anion Equivalent

A significant application of dihydroxyfumaric acid lies in its ability to serve as a precursor to the α-hydroxyacyl anion or its equivalent through a decarboxylative aldol-type reaction. This strategy provides a powerful tool for the stereocontrolled synthesis of α,β-dihydroxy ketones (substituted dihydroxyacetones), which are important precursors to ketosugars.

Decarboxylative Aldol (B89426) Reaction with Aldehydes

In the presence of a suitable base, dihydroxyfumaric acid undergoes a decarboxylative reaction to generate a nucleophilic enediolate intermediate. This intermediate readily reacts with a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, to afford the corresponding substituted 1,3-dihydroxyacetone (B48652) derivatives. The reaction is often chemo- and regioselective, providing a direct route to these valuable building blocks.[1][2]

Table 1: Decarboxylative Aldol Reaction of Dihydroxyfumaric Acid with Various Aldehydes [1]

| Aldehyde | Base/Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 2-Fluorobenzaldehyde (B47322) | Li-tartrate | Water/Dioxane (3:2) | RT | 16 | 1-(2-Fluorophenyl)-1,3-dihydroxyacetone | 82 |

| Benzaldehyde | Cs2CO3 | Water/Dioxane (3:2) | RT | 16 | 1-Phenyl-1,3-dihydroxyacetone | 33 |

| Anisaldehyde | Li-tartrate | Water/Dioxane (3:2) | RT | 16 | 1-(4-Methoxyphenyl)-1,3-dihydroxyacetone | 20 |

| (S)-Citronellal | Li-tartrate | Water/Dioxane (3:2) | RT | 16 | 1-((S)-3,7-Dimethyloct-6-en-1-yl)-1,3-dihydroxyacetone | 45 (1:1 dr) |

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-1,3-dihydroxyacetone [1]

-

To a solution of dihydroxyfumaric acid hydrate (1.2 equivalents) in a 3:2 mixture of water and dioxane, add lithium tartrate (1.5 equivalents).

-

Stir the mixture at room temperature until the solids are dissolved.

-

Add 2-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-(2-fluorophenyl)-1,3-dihydroxyacetone.

Reaction Pathway: Decarboxylative Aldol Reaction

Caption: Decarboxylative aldol reaction of dihydroxyfumaric acid.

Synthesis of Ketosugars in the "Glyoxylate Scenario"

The reaction of dihydroxyfumarate with simple aldehydes like formaldehyde (B43269), glycolaldehyde, and glyceraldehyde provides a direct and highly selective route to ketosugars.[2][3] This approach, often referred to as the "glyoxylate scenario," presents a compelling alternative to the classical formose reaction for the prebiotic synthesis of carbohydrates, as it avoids the formation of complex mixtures of aldoses and ketoses.[2]

Table 2: Synthesis of Ketosugars from Dihydroxyfumarate and Aldehydes [2][3]

| Aldehyde | Base | Solvent | Temp. (°C) | Product | Conversion (%) |

| Formaldehyde | LiOH | Water | 4 | Dihydroxyacetone | ~100 |

| Glycolaldehyde | LiOH | Water | 4 | Tetrulose | ~100 |

| DL-Glyceraldehyde | LiOH | Water | 4 | Pentuloses | ~100 |

Experimental Protocol: Synthesis of Dihydroxyacetone from Dihydroxyfumarate and Formaldehyde [2]

-

Prepare a 0.8 M solution of dihydroxyfumarate dilithium (B8592608) salt by adding aqueous LiOH to solid dihydroxyfumaric acid hydrate at 4 °C.

-

To this cold solution, add one equivalent of a 37% aqueous formaldehyde solution in one portion under a nitrogen atmosphere.

-

Allow the reaction mixture to become a clear solution.

-

Place the reaction flask at room temperature and monitor the reaction progress by 13C NMR spectroscopy.

-

The reaction typically proceeds to near-quantitative conversion.

Experimental Workflow: Ketosugar Synthesis

Caption: General workflow for the synthesis of ketosugars.

Dihydroxyfumaric Acid Derivatives in Heterocycle Synthesis

While the application of dihydroxyfumaric acid in the synthesis of acyclic compounds is well-established, its potential as a precursor for heterocyclic systems is an area of growing interest. The diester derivative of DHF has been primarily utilized as an electrophile in organic synthesis.

Potential Routes to Oxygen and Nitrogen Heterocycles

The four-carbon backbone and multiple oxygen functionalities of dihydroxyfumaric acid make it a promising starting material for the synthesis of various heterocycles, such as furanones, lactones, and nitrogen-containing heterocycles. For instance, intramolecular cyclization of dihydroxyfumaric acid or its derivatives could potentially lead to furanone or lactone structures. Furthermore, reactions of dihydroxyfumaric acid derivatives with nitrogen-containing nucleophiles, such as amines and hydrazines, could provide access to a range of nitrogen heterocycles. However, specific and detailed protocols for these transformations are still under development and represent an exciting avenue for future research.

Conclusion

Dihydroxyfumaric acid hydrate is a versatile and valuable reagent in organic synthesis, offering efficient and selective routes to important synthetic intermediates. Its application as a nucleophilic glycolate anion equivalent in decarboxylative aldol reactions provides a powerful method for the synthesis of substituted dihydroxyacetones and ketosugars. While its use in heterocycle synthesis is less explored, the inherent functionality of the molecule suggests significant potential for the development of novel synthetic methodologies in this area. The protocols and data presented herein are intended to serve as a practical guide for researchers and professionals in the fields of organic synthesis and drug development, encouraging the further exploration of this promising building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploratory experiments on the chemistry of the "glyoxylate scenario": formation of ketosugars from dihydroxyfumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dihydroxyfumaric Acid Hydrate in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyfumaric acid (DHF), a dicarboxylic acid with a structure analogous to a key fragment of ascorbic acid, demonstrates notable antioxidant properties. Its capacity to scavenge free radicals is attributed to the presence of an enediol moiety within its structure, which can readily donate hydrogen atoms to neutralize reactive oxygen species. These application notes provide detailed protocols for evaluating the antioxidant activity of Dihydroxyfumaric acid hydrate (B1144303) using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of Dihydroxyfumaric acid is direct free radical scavenging. The enediol group in DHF can donate a hydrogen atom to a free radical (like DPPH• or ABTS•+), thereby neutralizing the radical and inhibiting oxidative chain reactions. Upon donation of a hydrogen atom, the Dihydroxyfumaric acid itself becomes a radical, but it is a more stable, less reactive species.

Diagram 1: Radical Scavenging Mechanism of Dihydroxyfumaric Acid.

Quantitative Data Summary

The antioxidant capacity of Dihydroxyfumaric acid hydrate can be quantified by its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. While specific IC50 values for Dihydroxyfumaric acid hydrate are not widely published, a comparative study provides insight into its efficacy relative to the well-known antioxidant, Ascorbic Acid (Vitamin C).

| Compound | Molar amount for 50% DPPH radical annihilation (moles) |

| Dihydroxyfumaric Acid | 0.18 ± 0.00 |

| Ascorbic Acid | 0.24 ± 0.00 |

Data from a study investigating the antioxidant co-actions of ascorbic and dihydroxyfumaric acids by EPR spectroscopy.

This data indicates that a lower molar amount of Dihydroxyfumaric acid is required to scavenge 50% of the DPPH radicals compared to Ascorbic Acid, suggesting that Dihydroxyfumaric acid has a superior antioxidant activity on a molar basis in this experimental setup.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

-

Dihydroxyfumaric acid hydrate

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Ascorbic acid (as a positive control)

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

-

Pipettes

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Dihydroxyfumaric acid hydrate in a suitable solvent (e.g., methanol or a buffer).

-

Prepare a series of dilutions of the Dihydroxyfumaric acid hydrate stock solution to obtain a range of concentrations.

-

Prepare a similar dilution series for the ascorbic acid standard.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 100 µL).

-

Add the same volume of the DPPH solution to each well.

-

For the blank, add the solvent used for the sample/standard instead of the antioxidant solution.

-

For the control, add the DPPH solution and the corresponding volume of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the control (DPPH solution and solvent).

-

Abs_sample is the absorbance of the sample or standard.

-

-

Determination of IC50: Plot the percentage of inhibition against the concentration of the sample/standard. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.

Diagram 2: DPPH Assay Experimental Workflow.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form.

Materials:

-

Dihydroxyfumaric acid hydrate

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

-

Pipettes

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution:

-

Before the assay, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Dihydroxyfumaric acid hydrate in a suitable solvent.

-

Prepare a series of dilutions of the Dihydroxyfumaric acid hydrate stock solution.

-

Prepare a similar dilution series for the ascorbic acid or Trolox standard.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add a small volume of the sample or standard solution (e.g., 10 µL).

-

Add a larger volume of the working ABTS•+ solution to each well (e.g., 190 µL).

-

For the blank, use the solvent instead of the sample/standard.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the control (working ABTS•+ solution and solvent).

-

Abs_sample is the absorbance of the sample or standard.

-

-

Determination of IC50: Plot the percentage of inhibition against the concentration of the sample/standard. The IC50 value is the concentration that causes 50% inhibition of the ABTS•+ radical.

Diagram 3: ABTS Assay Experimental Workflow.

Conclusion

Dihydroxyfumaric acid hydrate is a potent antioxidant with a direct radical scavenging mechanism. The provided protocols for DPPH and ABTS assays offer standardized methods for quantifying its antioxidant activity. The available data suggests that Dihydroxyfumaric acid is a more effective antioxidant than ascorbic acid on a molar basis, making it a compound of interest for further research and development in fields requiring antioxidant intervention.

Application Notes and Protocols: Dihydroxyfumaric Acid Hydrate as a Precursor in Prebiotic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyfumaric acid (DHF), a simple dicarboxylic acid, is a molecule of significant interest in prebiotic chemistry. As a formal dimer of glyoxylate (B1226380), it is considered a key player in the "glyoxylate scenario," a proposed pathway for the abiotic origin of essential biomolecules.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the role of dihydroxyfumaric acid hydrate (B1144303) as a precursor in the prebiotic synthesis of crucial organic compounds. The following sections outline its role in the formation of ketosugars and discuss plausible pathways for the subsequent synthesis of amino acids and nucleobases.

I. Prebiotic Synthesis of Ketosugars from Dihydroxyfumaric Acid Hydrate

Dihydroxyfumaric acid hydrate serves as an effective precursor for the selective synthesis of ketosugars under plausible prebiotic conditions.[1][2] Unlike the formose reaction, which produces a complex mixture of aldoses and ketoses, the reaction of DHF with various simple aldehydes yields specific ketosugars with almost quantitative conversion.[2] This clean and selective pathway makes DHF a compelling starting material for constructing prebiotic metabolic pathways.

Data Presentation: Reaction of Dihydroxyfumaric Acid (DHF) with Aldehydes

The following table summarizes the quantitative data for the formation of ketosugars from the reaction of the dilithium (B8592608) salt of dihydroxyfumaric acid (Li₂DHF) with different aldehydes. The reactions were monitored by ¹³C NMR spectroscopy.[1]

| Reactants (Equivalents) | Aldehyde | Product(s) | Reaction Conditions | Conversion | Reference |

| Li₂DHF (1.0) + Sodium Glyoxylate (1.0) | Glyoxylate | Dihydroxyacetone, Oxalate (B1200264) | 0.1–0.5 M, pH ≈ 8.3, 4 °C and rt | Nearly quantitative | [1] |

| Li₂DHF (1.0) + Formaldehyde (1.0) | Formaldehyde | Dihydroxyacetone | 0.1–0.5 M, pH ≈ 8-9, 4 °C and rt | Nearly quantitative | [1] |

| Li₂DHF (1.0) + Glycolaldehyde (B1209225) (1.0) | Glycolaldehyde | Tetrulose | 0.1–0.5 M, pH ≈ 8-9, 4 °C and rt | Clean formation | [1] |

| Li₂DHF (1.0) + D-Glyceraldehyde (1.0) | D-Glyceraldehyde | D-Ribulose, D-Xylulose | 0.1–0.5 M, pH ≈ 8-9, 4 °C and rt | Nearly quantitative | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the table above, adapted from Sagi et al., 2012.[1]

Protocol 1: Synthesis of Dihydroxyacetone from DHF and Glyoxylate

Materials:

-

Dihydroxyfumaric acid hydrate

-

Lithium hydroxide (B78521) (LiOH)

-

Sodium glyoxylate monohydrate

-

Nitrogen gas

-

Deuterium oxide (D₂O) for NMR

Procedure:

-

Prepare a 0.1–0.5 M aqueous solution of the dilithium salt of dihydroxyfumarate (Li₂DHF) by dissolving dihydroxyfumaric acid hydrate in water and adding 2.0 equivalents of lithium hydroxide.

-

Prepare a 0.1–0.5 M aqueous solution of sodium glyoxylate.

-

Under a nitrogen atmosphere, add the Li₂DHF solution dropwise to the sodium glyoxylate solution at room temperature with continuous stirring.

-

After the addition is complete, verify that the pH of the resulting clear solution is approximately 8.3.

-

Transfer an aliquot of the reaction mixture to an NMR tube and add D₂O for locking.

-

Monitor the reaction progress by ¹³C NMR spectroscopy. The formation of dihydroxyacetone and oxalate will be observed.

Protocol 2: Synthesis of Tetrulose from DHF and Glycolaldehyde

Materials:

-

Li₂DHF solution (as prepared in Protocol 1)

-